4-(2-Methylidenehydrazinyl)benzene-1-sulfonamide
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Overview
Description
4-(2-Methylidenehydrazinyl)benzene-1-sulfonamide is a compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylidenehydrazinyl)benzene-1-sulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with hydrazine derivatives under specific conditions. One common method includes the use of microwave irradiation to facilitate the reaction, which has been shown to improve yields and reduce reaction times . The reaction conditions often involve the use of solvents such as acetonitrile and bases like triethylamine to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylidenehydrazinyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the hydrazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonyl chlorides, while reduction reactions can produce amines or other reduced derivatives .
Scientific Research Applications
4-(2-Methylidenehydrazinyl)benzene-1-sulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(2-Methylidenehydrazinyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and protons . This inhibition can affect various physiological processes, including pH regulation and fluid balance .
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: Another sulfonamide with antibacterial properties used in veterinary medicine.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
4-aminobenzenesulfonamide: A precursor in the synthesis of various sulfonamide derivatives.
Uniqueness
4-(2-Methylidenehydrazinyl)benzene-1-sulfonamide is unique due to its specific hydrazine moiety, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other sulfonamides and makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
42357-48-2 |
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Molecular Formula |
C7H9N3O2S |
Molecular Weight |
199.23 g/mol |
IUPAC Name |
4-(2-methylidenehydrazinyl)benzenesulfonamide |
InChI |
InChI=1S/C7H9N3O2S/c1-9-10-6-2-4-7(5-3-6)13(8,11)12/h2-5,10H,1H2,(H2,8,11,12) |
InChI Key |
CZRDYTFZZFZYHX-UHFFFAOYSA-N |
Canonical SMILES |
C=NNC1=CC=C(C=C1)S(=O)(=O)N |
Origin of Product |
United States |
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